Octadecyldimethylsilane
Overview
Description
Octadecyldimethylsilane is an organosilicon compound with the molecular formula C20H44Si and a molecular weight of 312.66 g/mol . It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ether, toluene, and chloroform . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyldimethylsilane is typically synthesized through a silylation reaction. One common method involves the reaction of trichlorosilane with octadecanol in the presence of a catalyst . Another method includes the use of octadecyldimethylchlorosilane or octadecyldimethyl(dimethylamino)silane, which can be grafted onto silica particles using conventional heating or microwave irradiation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times while maintaining efficiency .
Chemical Reactions Analysis
Types of Reactions: Octadecyldimethylsilane undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly in the presence of catalysts, to form various derivatives.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include transition metal catalysts and hydrosilanes.
Substitution Reactions: Catalysts such as hexamethyldisilazane are often used to facilitate these reactions.
Major Products: The major products formed from these reactions include various organosilicon derivatives that are used in further chemical synthesis and industrial applications .
Scientific Research Applications
Octadecyldimethylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octadecyldimethylsilane primarily involves its ability to act as a reducing agent. The polarization of the Si-H bond results in a hydridic hydrogen, which facilitates the reduction of various organic functional groups . This property makes it a valuable reagent in selective reduction reactions.
Comparison with Similar Compounds
Triethylsilane: Similar to octadecyldimethylsilane but with a lower boiling point and different applications.
Octadecyldimethylchlorosilane: Used in similar grafting reactions but with different reactivity due to the presence of chlorine.
Octadecyldimethyl(dimethylamino)silane: More efficient in certain grafting reactions compared to this compound.
Uniqueness: this compound is unique due to its specific molecular structure, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications requiring surface modification and selective reductions .
Properties
IUPAC Name |
dimethyl(octadecyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFNVHQEUQDKSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[SiH](C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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